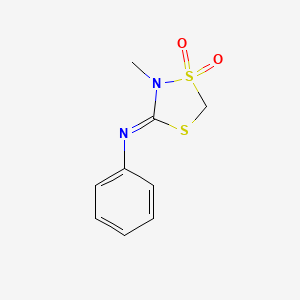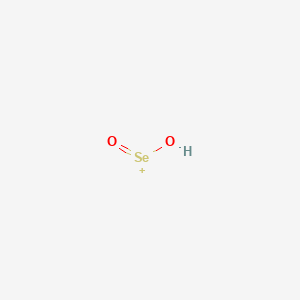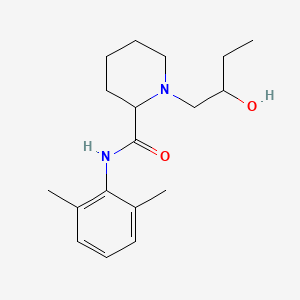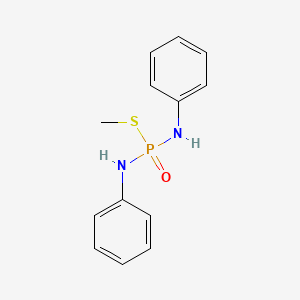
(3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione typically involves the reaction of 2-methylpropan-1-amine with phenylisothiocyanate in the presence of a solvent like toluene. This reaction forms 1-(2-methylpropyl)-3-phenylthiourea, which then undergoes cyclization with sodium acetate and chloroacetic acid to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using continuous flow reactors and automated synthesis techniques to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
(3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of (3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by inducing apoptosis or disrupting cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3Z,5Z)-3,5-bis(phenylimino)-1,2-dithiolan-4-yl
- 3H-[1,2]dithiolo[3,4-b]quinolin-4(9H)-one
Uniqueness
(3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
65168-83-4 |
|---|---|
Formule moléculaire |
C9H10N2O2S2 |
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
2-methyl-1,1-dioxo-N-phenyl-1,4,2-dithiazolidin-3-imine |
InChI |
InChI=1S/C9H10N2O2S2/c1-11-9(14-7-15(11,12)13)10-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clé InChI |
PDENABCFDMBRKG-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC2=CC=CC=C2)SCS1(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)





![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)

![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)

![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)

